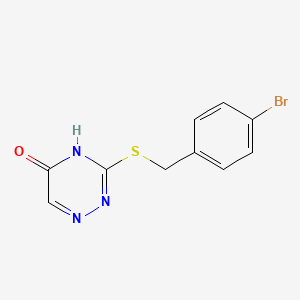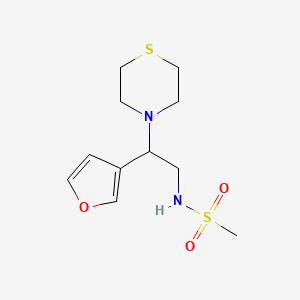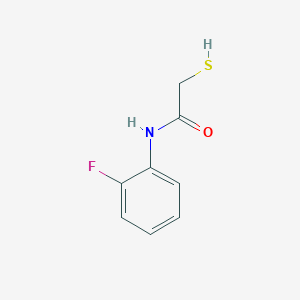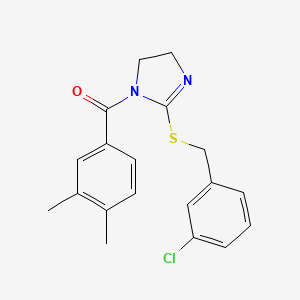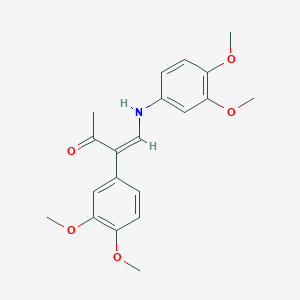
4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one” is a chemical compound with the CAS Number: 339017-45-7 . It has a molecular weight of 357.41 . The IUPAC name for this compound is (3Z)-4- (3,4-dimethoxyanilino)-3- (3,4-dimethoxyphenyl)-3-buten-2-one .
Molecular Structure Analysis
The molecular structure of “4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one” is represented by the linear formula C20H23NO5 . The InChI code for this compound is 1S/C20H23NO5/c1-13(22)16(14-6-8-17(23-2)19(10-14)25-4)12-21-15-7-9-18(24-3)20(11-15)26-5/h6-12,21H,1-5H3/b16-12+ .
Aplicaciones Científicas De Investigación
Mechanism of Bond Cleavage in Lignin Model Compounds : The study by Yokoyama (2015) delves into the acidolysis of lignin model compounds, revealing intricate mechanisms of bond cleavage, which could provide a foundation for understanding reactions of complex organic molecules, including those structurally related to the specified compound (Yokoyama, 2015).
Development of Thermoelectric Materials : Yue and Xu (2012) discuss the progress of poly(3,4-ethylenedioxythiophene)-based thermoelectric materials, highlighting their potential applications and the importance of structural design in achieving optimal properties (Yue & Xu, 2012).
Photosensitive Protecting Groups : The review by Amit, Zehavi, and Patchornik (1974) on photosensitive protecting groups showcases the evolving use of specific chemical groups in synthetic chemistry, relevant for the synthesis of compounds with specific functionalities (Amit, Zehavi, & Patchornik, 1974).
Application in OLEDs : Squeo and Pasini (2020) provide an overview of the BODIPY-based materials for OLED applications, indicating the role of structural modification in electronic devices. This research area might intersect with studies on compounds like 4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one in terms of exploring electronic properties (Squeo & Pasini, 2020).
Synthesis Methods for Complex Organic Molecules : The work by Marsais and Quéguiner (1983) on the metallation of π-deficient heteroaromatic compounds highlights synthetic approaches that could be applicable to the synthesis and functionalization of complex organic structures, possibly including the compound (Marsais & Quéguiner, 1983).
Safety And Hazards
The compound has been classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(Z)-4-(3,4-dimethoxyanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-13(22)16(14-6-8-17(23-2)19(10-14)25-4)12-21-15-7-9-18(24-3)20(11-15)26-5/h6-12,21H,1-5H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDCHQMKDPEYAH-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=C(C=C1)OC)OC)/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

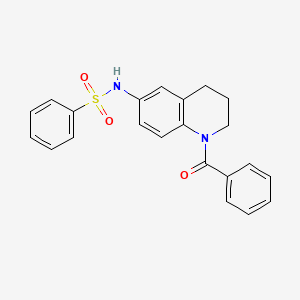
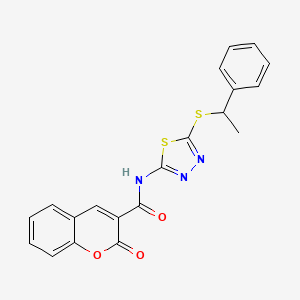
![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)
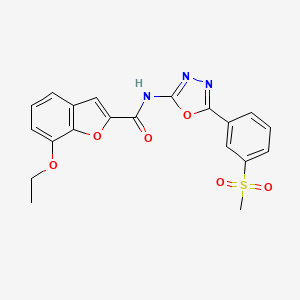
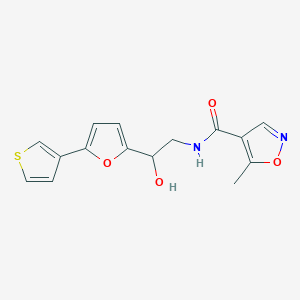
![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)
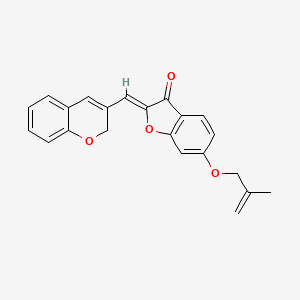
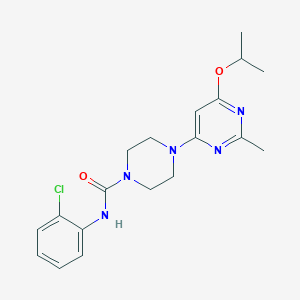
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
